molecular formula C17H24ClNO B12052224 Alazocine hydrochloride, (+/-)- CAS No. 676351-51-2

Alazocine hydrochloride, (+/-)-

Cat. No.: B12052224
CAS No.: 676351-51-2
M. Wt: 293.8 g/mol
InChI Key: ZTGMHFIGNYXMJV-YGCKJKTASA-N
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Description

Alazocine hydrochloride, (+/-)-, also known as N-allylnormetazocine, is a synthetic opioid analgesic belonging to the benzomorphan family. This compound has garnered significant interest due to its unique pharmacological properties, including its activity as a sigma receptor agonist. Alazocine hydrochloride, (+/-)-, has been widely used in scientific research, particularly in studies related to sigma receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alazocine hydrochloride, (+/-)-, typically involves the following steps:

    Formation of the Benzomorphan Core: The initial step involves the formation of the benzomorphan core structure through a series of cyclization reactions.

    Introduction of the Allyl Group: The allyl group is introduced via an alkylation reaction using an appropriate allylating agent.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of Alazocine hydrochloride, (+/-)-, follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Alazocine hydrochloride, (+/-)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the allyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and substituted analogs with varying pharmacological properties.

Scientific Research Applications

Alazocine hydrochloride, (+/-)-, has been extensively used in scientific research due to its unique pharmacological profile. Some of its applications include:

Mechanism of Action

The mechanism of action of Alazocine hydrochloride, (+/-)-, involves its interaction with multiple receptor systems:

Comparison with Similar Compounds

Similar Compounds

    Metazocine: Another benzomorphan derivative with similar opioid receptor activity.

    Pentazocine: A benzomorphan compound with mixed agonist-antagonist activity at opioid receptors.

    Cyclazocine: A benzomorphan with potent kappa-opioid receptor agonist activity.

Uniqueness

Alazocine hydrochloride, (+/-)-, is unique due to its dual activity as a sigma receptor agonist and opioid receptor modulator. This dual activity makes it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

676351-51-2

Molecular Formula

C17H24ClNO

Molecular Weight

293.8 g/mol

IUPAC Name

(1R,9R,13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride

InChI

InChI=1S/C17H23NO.ClH/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17;/h4-6,11-12,16,19H,1,7-10H2,2-3H3;1H/t12-,16+,17+;/m0./s1

InChI Key

ZTGMHFIGNYXMJV-YGCKJKTASA-N

Isomeric SMILES

C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC=C)C)C=C(C=C3)O.Cl

Canonical SMILES

CC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O.Cl

Origin of Product

United States

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